D(-)-2-Aminobutyric acid

説明

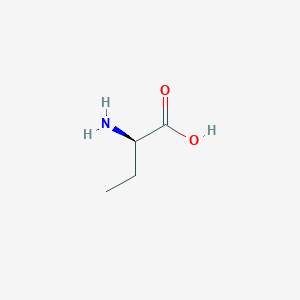

Structure

3D Structure

特性

IUPAC Name |

(2R)-2-aminobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWCKQJZIFLGMSD-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701314996 | |

| Record name | D-α-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

278 mg/mL | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2623-91-8 | |

| Record name | D-α-Aminobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-α-Aminobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701314996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-(-)-2-aminobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-alpha-Aminobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000650 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Enigmatic Presence of D-2-Aminobutyric Acid in the Microbial World: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-2-aminobutyric acid (D-ABA), a non-proteinogenic D-amino acid, represents a molecule of significant interest for the pharmaceutical and biotechnology sectors. While its L-enantiomer has been a target for metabolic engineering to produce valuable chiral intermediates, the natural occurrence of D-ABA in microorganisms remains a largely unexplored frontier. This technical guide synthesizes the current, albeit limited, knowledge on the natural presence of D-2-aminobutyric acid in microbial systems. It provides a comprehensive overview of the broader context of D-amino acid biosynthesis in microorganisms, details robust experimental protocols for the detection and quantification of D-ABA, and proposes putative biosynthetic pathways. This document serves as a foundational resource for researchers aiming to uncover and harness the potential of naturally produced D-2-aminobutyric acid.

Introduction: The Scarcity of an Enantiomer

While D-amino acids are now recognized as crucial components in the microbial world, playing significant roles in cell wall structure, signaling, and secondary metabolism, specific information regarding the natural occurrence of D-2-aminobutyric acid is sparse. Unlike D-alanine and D-glutamate, which are well-documented constituents of bacterial peptidoglycan, D-ABA has not been widely reported as a natural product in wild-type microorganisms. Much of the existing literature focuses on the fermentative production of its counterpart, L-2-aminobutyric acid, an important chiral building block for pharmaceuticals.

This guide addresses this knowledge gap by providing a framework for the investigation of D-ABA in microorganisms. We will explore the general mechanisms of D-amino acid synthesis, which could potentially lead to the production of D-ABA, and present detailed methodologies for its discovery and quantification.

The Context of D-Amino Acids in Microorganisms

Bacteria, in particular, are known to synthesize a variety of D-amino acids. These are primarily produced through the action of amino acid racemases or epimerases, which convert L-amino acids to their D-forms. D-amino acids are essential for the synthesis of peptidoglycan, the primary structural component of most bacterial cell walls.[1][2] Their presence in peptidoglycan provides resistance to proteases that typically recognize L-amino acids.

Beyond their structural role, D-amino acids have been implicated in biofilm formation and dispersal, spore germination, and as signaling molecules in microbial communities.[2][3] They are also found as components of nonribosomal peptides, a class of secondary metabolites with diverse biological activities, including many antibiotics.[4][5]

Biosynthesis of Aminobutyric Acid Isomers

Biosynthesis of L-2-Aminobutyric Acid

The biosynthesis of L-2-aminobutyric acid (L-ABA) in engineered microorganisms typically starts from L-threonine. The pathway involves two key enzymatic steps:

-

Deamination: L-threonine is converted to 2-ketobutyrate by an L-threonine deaminase.

-

Reductive Amination: 2-ketobutyrate is then converted to L-ABA by an amino acid dehydrogenase, such as leucine (B10760876) dehydrogenase or valine dehydrogenase, or by a transaminase.

This pathway has been successfully engineered in organisms like Escherichia coli and Saccharomyces cerevisiae for the production of L-ABA.[6][7]

Putative Biosynthetic Pathway for D-2-Aminobutyric Acid

While not definitively documented in natural systems for D-ABA, a plausible biosynthetic route can be hypothesized based on known microbial enzymatic capabilities. There are two primary potential pathways:

-

Racemization of L-2-Aminobutyric Acid: The most direct route would involve the conversion of L-ABA to D-ABA by an amino acid racemase. Many bacteria possess broad-spectrum racemases capable of acting on various amino acids.[3][6]

-

Stereospecific Amination of 2-Ketobutyrate: Alternatively, a D-amino acid dehydrogenase or a D-amino acid aminotransferase could directly convert 2-ketobutyrate into D-ABA.

An in vitro tri-enzymatic cascade has been successfully developed to synthesize D-2-aminobutyric acid from L-threonine, demonstrating the feasibility of this biochemical transformation.[1][2][8]

Quantitative Data on D-2-Aminobutyric Acid Production

As previously stated, there is a lack of quantitative data on the natural occurrence of D-2-aminobutyric acid in wild-type microorganisms. The following table summarizes data from an in vitro enzymatic synthesis study, which provides a benchmark for potential production levels.

| Starting Material | Enzyme System | Product | Yield | Enantiomeric Excess | Reference |

| L-Threonine (200 mM) | L-threonine ammonia (B1221849) lyase, D-amino acid dehydrogenase, Formate dehydrogenase | D-2-Aminobutyric Acid | >90% | >99% | [1][2][8] |

Experimental Protocols

The successful identification and quantification of D-2-aminobutyric acid in microbial samples requires a systematic workflow, from sample preparation to chiral analysis.

General Experimental Workflow

Detailed Methodologies

1. Microbial Cultivation and Sample Preparation:

-

Culture Conditions: Cultivate the microorganism of interest in a suitable liquid medium. For screening purposes, a rich medium (e.g., LB for bacteria, PDB for fungi) and a minimal medium can be used to assess nutritional influences on production.

-

Cell Lysis and Extraction:

-

Harvest cells by centrifugation.

-

Wash the cell pellet with a buffered saline solution.

-

Lyse the cells using methods such as sonication, bead beating, or enzymatic digestion.

-

Extract metabolites with a solvent system, for example, a mixture of methanol, chloroform, and water, to separate polar and non-polar compounds.

-

Collect the aqueous (polar) phase containing amino acids.

-

Dry the extract under vacuum or by lyophilization.

-

2. Chiral Derivatization: To separate the D- and L-enantiomers of 2-aminobutyric acid using standard reverse-phase chromatography, derivatization with a chiral reagent is necessary. A common and effective reagent is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

-

Protocol:

-

Dissolve the dried extract in a suitable buffer (e.g., 1 M sodium bicarbonate, pH 9.0).

-

Add a solution of FDAA in acetone.

-

Incubate the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 1 hour).

-

Quench the reaction by adding an acid (e.g., 2 M HCl).

-

The resulting diastereomers can now be separated by chromatography.

-

3. Chromatographic Separation and Detection:

-

High-Performance Liquid Chromatography (HPLC) with UV Detection:

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., triethylammonium (B8662869) phosphate) and an organic solvent (e.g., acetonitrile).

-

Detection: UV detector set to the appropriate wavelength for the derivatizing agent (e.g., 340 nm for FDAA derivatives).

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

This method offers higher sensitivity and selectivity.

-

The chromatographic conditions are similar to HPLC.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect the parent and fragment ions of the derivatized D- and L-ABA.

-

4. Quantification:

-

Prepare a standard curve using known concentrations of derivatized D- and L-2-aminobutyric acid standards.

-

The concentration of D-ABA in the sample is determined by comparing its peak area to the standard curve.

Conclusion and Future Perspectives

The natural occurrence of D-2-aminobutyric acid in microorganisms is a field ripe for discovery. While direct evidence is currently lacking in the scientific literature, the well-established presence and diverse roles of other D-amino acids in microbial physiology provide a strong rationale for its existence. The proposed biosynthetic pathways and detailed experimental protocols outlined in this guide offer a clear roadmap for researchers to embark on the systematic screening of microbial sources for this potentially valuable molecule. The discovery of natural microbial producers of D-ABA would not only expand our understanding of microbial metabolism but also open new avenues for the biotechnological production of this important chiral compound for the pharmaceutical industry. Future research should focus on screening diverse microbial habitats, particularly those known for producing unique secondary metabolites, such as actinomycetes and cyanobacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. Advances in Enzymatic Synthesis of D-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Taxonomic significance of 2,4-diaminobutyric acid isomers in the cell wall peptidoglycan of actinomycetes and reclassification of Clavibacter toxicus as Rathayibacter toxicus comb. nov - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonribosomal peptide - Wikipedia [en.wikipedia.org]

- 5. Diversity of Monomers in Nonribosomal Peptides: towards the Prediction of Origin and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Environmental roles of microbial amino acid racemases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Highly Atom Economic Synthesis of d-2-Aminobutyric Acid through an In Vitro Tri-enzymatic Catalytic System - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to D(-)-2-Aminobutyric Acid as a Substrate for D-Amino Acid Oxidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-amino acid oxidase (DAAO; EC 1.4.3.3) is a flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme that plays a crucial role in the metabolism of D-amino acids.[1][2] First identified by Krebs in 1935, DAAO catalyzes the stereospecific oxidative deamination of D-amino acids into their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide.[2] This enzyme is the subject of extensive research due to its involvement in various physiological processes, particularly in the central nervous system where it regulates the levels of the N-methyl-D-aspartate (NMDA) receptor co-agonist, D-serine.[3] D(-)-2-aminobutyric acid is a known substrate for DAAO, and understanding its interaction with the enzyme is essential for characterizing DAAO's substrate specificity and overall biological function.[4][5] This guide provides a comprehensive technical overview of this compound as a DAAO substrate, including the enzyme's mechanism, relevant kinetic data, detailed experimental protocols, and its physiological significance.

Biochemical Reaction and Catalytic Mechanism

D-amino acid oxidase is a flavoprotein that employs FAD as a cofactor to carry out the oxidation of D-amino acids.[2] The catalytic process is a ternary-complex mechanism that can be divided into two main stages: a reductive half-reaction and an oxidative half-reaction.

-

Reductive Half-Reaction: The enzyme binds to the D-amino acid substrate. A hydride ion (H⁻) is transferred from the α-carbon of the amino acid to the N(5) position of the FAD cofactor, reducing it to FADH₂. This step results in the formation of an α-imino acid.

-

Hydrolysis: The α-imino acid is unstable and spontaneously hydrolyzes into the corresponding α-keto acid and ammonia.

-

Oxidative Half-Reaction: The reduced flavin cofactor (FADH₂) is reoxidized back to FAD by molecular oxygen (O₂), which acts as the electron acceptor. This process generates hydrogen peroxide (H₂O₂) as a byproduct.

The release of the product from the reoxidized enzyme is often the rate-limiting step in the catalytic cycle for pig kidney DAAO.[4]

Data Presentation: Kinetic Parameters

A comprehensive analysis of an enzyme's activity relies on the determination of its kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic constant (kcat). The Kₘ value reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), serving as an inverse measure of the enzyme's affinity for the substrate. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second.

While extensive kinetic studies have been performed on this compound with DAAO from porcine kidney, the specific Kₘ and kcat values were not explicitly available in the reviewed literature abstracts.[4][5] For comparative purposes, the kinetic parameters for other well-characterized D-amino acid substrates with porcine kidney and human DAAO are presented below.

| Substrate | Enzyme Source | Kₘ (mM) | kcat (s⁻¹) | Catalytic Efficiency (kcat/Kₘ) (M⁻¹s⁻¹) |

| D-Alanine | Porcine Kidney | 1.8 | 917 | 5.1 x 10⁵ |

| D-Serine | Porcine Kidney | 5.7 | 100 | 1.8 x 10⁴ |

| D-Proline | Porcine Kidney | 0.8 | 317 | 4.0 x 10⁵ |

| D-Valine | Porcine Kidney | 0.6 | 133 | 2.2 x 10⁵ |

| D-Methionine | Porcine Kidney | 0.4 | 450 | 1.1 x 10⁶ |

| D-Alanine | Human | 7.4 | 6.0 | 8.1 x 10² |

| D-Serine | Human | 21.0 | 4.4 | 2.1 x 10² |

| D-Proline | Human | 1.8 | 6.2 | 3.4 x 10³ |

Note: Data compiled from various sources under different experimental conditions (pH, temperature) and should be used for comparative reference.

Experimental Protocols

The activity of D-amino acid oxidase can be determined using a variety of robust and reliable assays. These methods typically measure the consumption of a substrate (O₂), or the formation of a product (α-keto acid, NH₃, or H₂O₂).

Oxygen Consumption Assay (Polarographic Method)

This is a direct and continuous assay that measures the rate of oxygen consumption in the reaction mixture using a Clark-type oxygen electrode.

Methodology:

-

Reaction Mixture Preparation: In a temperature-controlled reaction vessel (e.g., at 25°C or 37°C), prepare a reaction buffer (typically 75-100 mM pyrophosphate buffer, pH 8.3-8.5).

-

Equilibration: Allow the buffer to equilibrate and saturate with air. Calibrate the oxygen electrode, setting the air-saturated buffer as 100% and a solution with a reducing agent (e.g., sodium dithionite) as 0%.

-

Substrate Addition: Add the D-amino acid substrate (e.g., this compound) to the desired final concentration. To determine kinetic parameters, a range of substrate concentrations bracketing the expected Kₘ should be used.

-

Reaction Initiation: Initiate the reaction by adding a known amount of DAAO enzyme solution.

-

Data Acquisition: Record the decrease in oxygen concentration over time. The initial linear rate of oxygen consumption is proportional to the enzyme activity.

-

Calculation: One unit of DAAO activity is typically defined as the amount of enzyme that consumes 1 µmol of O₂ per minute under the specified conditions.

Coupled Assay for Ammonium Production

This assay quantifies the ammonia produced by the DAAO reaction by coupling it to the reductive amination of α-ketoglutarate by L-glutamate dehydrogenase (GDH). The oxidation of NADH to NAD⁺ in the GDH reaction is monitored spectrophotometrically.

Methodology:

-

Reaction Mixture Preparation: In a quartz cuvette, prepare a reaction mixture containing:

-

75 mM disodium (B8443419) pyrophosphate buffer, pH 8.5

-

5 mM α-ketoglutarate

-

0.25 mM NADH

-

~10 U/mL L-glutamate dehydrogenase (GDH)

-

The D-amino acid substrate

-

-

Baseline Measurement: Place the cuvette in a spectrophotometer and record the stable baseline absorbance at 340 nm.

-

Reaction Initiation: Add a small volume of DAAO solution (~1 U) to the cuvette and mix immediately.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time. The rate of decrease is proportional to the rate of NADH oxidation, which is stoichiometric with ammonia production.

-

Calculation: Calculate the DAAO activity using the molar extinction coefficient of NADH at 340 nm (6,220 M⁻¹cm⁻¹).

Coupled Assay for Hydrogen Peroxide Production

This is a common and sensitive colorimetric or fluorometric assay where the H₂O₂ produced is used by horseradish peroxidase (HRP) to oxidize a chromogenic or fluorogenic substrate.

Methodology:

-

Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare a reaction mixture containing:

-

100 mM pyrophosphate buffer, pH 8.5

-

The D-amino acid substrate

-

Horseradish peroxidase (HRP)

-

A chromogenic substrate (e.g., o-dianisidine, ABTS) or a fluorogenic probe.

-

-

Reaction Initiation: Add the DAAO enzyme to initiate the reaction.

-

Data Acquisition: Monitor the increase in absorbance at the appropriate wavelength for the chosen chromogen (e.g., 440 nm for o-dianisidine) or the increase in fluorescence over time.

-

Standard Curve: Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced by the DAAO reaction.

Physiological Context and Signaling Pathway

In mammals, DAAO is predominantly found in the peroxisomes of cells in the kidney, liver, and hindbrain.[2] While initially thought to primarily function in detoxification by degrading D-amino acids from dietary or bacterial sources, a more critical role has been identified in the central nervous system (CNS).

In the brain, DAAO is a key regulator of D-serine, an endogenous D-amino acid that acts as a potent co-agonist at the glycine-binding site of the NMDA receptor. The NMDA receptor is a crucial ionotropic glutamate (B1630785) receptor involved in synaptic plasticity, learning, and memory. For the NMDA receptor to be activated, it requires binding of both glutamate and a co-agonist (either glycine (B1666218) or D-serine).

By degrading D-serine, DAAO effectively reduces the co-agonist tone at the NMDA receptor, thereby modulating glutamatergic neurotransmission. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia. Consequently, increased DAAO activity, which would lead to lower D-serine levels, is considered a contributing factor. This has made DAAO a significant target for drug development, with DAAO inhibitors being investigated as a potential therapeutic strategy to enhance NMDA receptor function by increasing synaptic D-serine levels.

Conclusion

This compound serves as a recognized substrate for D-amino acid oxidase, allowing researchers to probe the enzyme's active site and catalytic mechanism. The study of DAAO extends far beyond basic enzymology; its critical role in regulating D-serine levels in the brain has positioned it as a high-value therapeutic target for neurological and psychiatric disorders, most notably schizophrenia. The detailed experimental protocols and workflows provided herein offer a robust framework for scientists to accurately measure DAAO activity and investigate the efficacy of novel inhibitors. A deeper understanding of the interactions between DAAO and its various substrates, including this compound, will continue to drive advancements in both fundamental neuroscience and the development of next-generation pharmaceuticals.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Amino Acid Oxidase, D- | Worthington Biochemical [worthington-biochem.com]

- 3. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. D-AMINO ACID OXIDASE. I. DISSOCIATION AND RECOMBINATION OF THE HOLOENZYME - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical mechanism of D-amino acid oxidase from Rhodotorula gracilis: pH dependence of kinetic parameters - PMC [pmc.ncbi.nlm.nih.gov]

chemical properties and structure of D(-)-2-Aminobutyric acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the chemical properties and structure of D(-)-2-Aminobutyric acid. The information is curated for professionals in research and development, offering precise data and methodologies to support laboratory and drug development activities.

Core Chemical and Physical Properties

This compound, systematically known as (2R)-2-aminobutanoic acid, is a D-amino acid.[1][2] It serves as a substrate for the enzyme D-amino acid oxidase.[3] The following tables summarize its key chemical identifiers and physicochemical properties.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2R)-2-aminobutanoic acid[1][4] |

| CAS Number | 2623-91-8[2] |

| Molecular Formula | C₄H₉NO₂[4][5] |

| Molecular Weight | 103.12 g/mol [4] |

| SMILES | CC--INVALID-LINK--C(O)=O[1] |

| InChI Key | QWCKQJZIFLGMSD-GSVOUGTGSA-N[1] |

Physicochemical Data

| Property | Value |

| Melting Point | >300 °C[2] |

| Boiling Point (Predicted) | 215.2 ± 23.0 °C[6] |

| pKa (Strongest Acidic, Predicted) | 2.62[7][8] |

| pKa (Strongest Basic, Predicted) | 9.53[7][8] |

| Solubility | Soluble in water.[6][9] |

| Optical Rotation | -21.2° (c=2 in 6N HCl)[6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

NMR Spectroscopy

¹H NMR (Proton NMR)

-

Solvent: D₂O

-

Shifts (ppm): 3.715, 1.900, 0.982[1]

¹³C NMR (Carbon NMR)

-

The spectrum for D-2-Aminobutyric acid is available and provides insight into the carbon framework of the molecule.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups. The spectra are dominated by strong symmetric and antisymmetric carboxylate stretching modes.

Experimental Protocols

Detailed methodologies for determining the key chemical properties of this compound are outlined below.

Melting Point Determination

The melting point is determined using the capillary method. A small, finely powdered sample of the organic solid is packed into a capillary tube, which is then attached to a thermometer. The apparatus is heated slowly and uniformly in a heating bath, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded. A sharp melting point range is indicative of a pure compound.

pKa Determination via Titration

The acid dissociation constants (pKa values) of an amino acid can be determined by acid-base titration. A solution of the amino acid is titrated with a strong base (e.g., NaOH), and the pH is monitored after each addition of the titrant. The resulting titration curve, a plot of pH versus the volume of base added, will show inflection points that correspond to the pKa values of the ionizable groups (the carboxylic acid and the amino group).

Optical Rotation Measurement

Optical rotation is measured using a polarimeter. A solution of the chiral compound of a known concentration is placed in a sample tube of a specific length. Plane-polarized light is passed through the solution, and the angle by which the plane of polarization is rotated is measured. The specific rotation is a characteristic property of a chiral compound.

References

- 1. D-2-Aminobutyric acid(2623-91-8) 13C NMR [m.chemicalbook.com]

- 2. D-2-Aminobutyric acid | 2623-91-8 [chemicalbook.com]

- 3. D-Alpha-aminobutyric acid | C4H9NO2 | CID 439691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-2-Aminobutyric acid | 2623-91-8 | FA09855 | Biosynth [biosynth.com]

- 5. 2623-91-8 CAS MSDS (D-2-Aminobutyric acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Showing Compound DL-Aminobutyric acid (FDB004023) - FooDB [foodb.ca]

- 7. ymdb.ca [ymdb.ca]

- 8. DL-2-Aminobutyric acid | 2835-81-6 [chemicalbook.com]

- 9. rodgersgroup.wayne.edu [rodgersgroup.wayne.edu]

D(-)-2-Aminobutyric Acid: A Chiral Intermediate in the Synthesis of Central Nervous System-Active Pharmaceuticals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D(-)-2-Aminobutyric acid, an enantiomer of the non-proteinogenic amino acid 2-aminobutyric acid, is a crucial chiral building block in the pharmaceutical industry. While its direct function within the central nervous system (CNS) as a neurotransmitter or neuromodulator is not established in scientific literature, its significance lies in its role as a key intermediate for the stereoselective synthesis of several CNS-active drugs. This technical guide provides a comprehensive overview of the role of this compound in the development of pharmaceuticals for neurological disorders, with a focus on the synthesis of antiepileptic medications.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₉NO₂ |

| Molecular Weight | 103.12 g/mol |

| CAS Number | 2623-91-8 |

| Appearance | Solid |

| Optical Activity | [α]20/D −21 to −19°, c = 4 in H₂O |

| Melting Point | >300 °C |

Role as a Chiral Precursor in Pharmaceutical Synthesis

The primary importance of this compound in the context of the central nervous system is its use as a chiral starting material for the synthesis of enantiomerically pure pharmaceuticals. The specific stereochemistry of a drug molecule is often critical for its pharmacological activity and safety profile. This compound provides a readily available source of a specific stereocenter, which is incorporated into the final drug structure.

Table 1: Key CNS-Active Drugs Synthesized from 2-Aminobutyric Acid Enantiomers

| Drug | Therapeutic Class | Chiral Precursor |

| Levetiracetam (B1674943) | Antiepileptic | (S)-2-Aminobutyric acid |

| Brivaracetam | Antiepileptic | (S)-2-Aminobutyric acid |

| Ethambutol | Tuberculostatic (with neurological side effects) | (S)-2-Aminobutanol (derived from (S)-2-aminobutyric acid) |

Note: While the primary focus is on this compound, its enantiomer, (S)-2-aminobutyric acid, is more commonly cited as the direct precursor for the synthesis of levetiracetam and brivaracetam. The principles of chiral synthesis and the importance of enantiomerically pure starting materials apply to both.

Synthesis of Levetiracetam from (S)-2-Aminobutyric Acid: An Exemplary Protocol

Levetiracetam is a widely used antiepileptic drug.[1] Its synthesis from (S)-2-aminobutyric acid is a well-established industrial process. The following is a generalized experimental workflow.

Experimental Workflow: Synthesis of Levetiracetam

Caption: Synthesis of Levetiracetam from (S)-2-Aminobutyric Acid.

Detailed Methodology:

-

Amidation of (S)-2-Aminobutyric Acid: (S)-2-aminobutyric acid is converted to its corresponding amide, (S)-2-aminobutanamide. A common method involves the formation of an acid chloride followed by reaction with ammonia (B1221849). For example, (S)-2-aminobutyric acid can be reacted with thionyl chloride to form the acid chloride, which is then treated with ammonia to yield (S)-2-aminobutanamide.[2]

-

Cyclization to Levetiracetam: The (S)-2-aminobutanamide is then reacted with a suitable cyclizing agent, such as 4-chlorobutyryl chloride, in the presence of a base. This reaction forms the pyrrolidinone ring characteristic of levetiracetam.[2] The final product is then purified through recrystallization.

Synthesis of Brivaracetam

Brivaracetam, another antiepileptic drug, can also be synthesized using (S)-2-aminobutanamide as a key intermediate. The synthesis involves the reductive amination of a suitable keto-acid with (S)-2-aminobutanamide hydrochloride salt.[3]

Logical Relationship: Role of 2-Aminobutyric Acid in Antiepileptic Drug Synthesis

Caption: Role of 2-Aminobutyric Acid in Antiepileptic Drug Synthesis.

Direct Biological Activity in the Central Nervous System: A Knowledge Gap

Despite its importance in pharmaceutical synthesis, there is a significant lack of evidence in the scientific literature to support a direct role for this compound as a neurotransmitter or neuromodulator in the central nervous system. It is known to be a substrate for the enzyme D-amino acid oxidase, which is present in the brain and metabolizes D-amino acids.[4] However, this metabolic interaction does not in itself imply a specific signaling function.

Unlike its isomer, γ-aminobutyric acid (GABA), which is the primary inhibitory neurotransmitter in the brain, this compound has not been shown to bind to GABA receptors or other major neurotransmitter receptors.[5] The term "unnatural amino acid" often used to describe it further suggests that it is not a primary component of endogenous metabolic or signaling pathways in the CNS.[6]

Signaling Pathway of GABA (for comparison)

Caption: Simplified GABAergic Signaling Pathway.

The well-characterized signaling pathway of GABA serves as a stark contrast to the lack of similar data for this compound, reinforcing the current understanding of the latter's primary role as a synthetic precursor rather than a direct neuroactive agent.

Conclusion

This compound is a molecule of significant interest to the pharmaceutical industry, particularly in the field of neurology. Its value lies in its chirality, which is exploited in the stereoselective synthesis of important antiepileptic drugs like levetiracetam and brivaracetam. While its direct function in the central nervous system remains unelucidated and appears to be minimal based on current scientific literature, its indirect contribution to the development of CNS-active therapies is substantial. Future research may uncover novel biological activities of this compound or its derivatives, but for now, its primary and well-established role is that of a valuable chiral building block in pharmaceutical synthesis.

References

- 1. Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. Synthetic Approaches toward the Synthesis of Brivaracetam: An Antiepileptic Drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Method for preparing levetiracetam intermediate 2-aminobutyric acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

The Enigmatic Role of D-2-Aminobutyric Acid: A Technical Exploration of its Physiological Significance

For Immediate Release

[City, State] – [Date] – While the world of biochemistry has extensively characterized L-amino acids as the fundamental building blocks of life, their stereoisomeric counterparts, D-amino acids, are emerging from obscurity, revealing intriguing physiological roles. This technical guide delves into the current understanding of D-2-aminobutyric acid (D-2-ABA), a non-proteinogenic D-amino acid, exploring its known metabolic interactions and the nascent investigations into its broader physiological significance for researchers, scientists, and drug development professionals.

Introduction to D-2-Aminobutyric Acid

D-2-Aminobutyric acid, also known as D-alpha-aminobutyric acid, is the D-enantiomer of 2-aminobutyric acid. Unlike its L-isomer, which serves as a crucial chiral intermediate in the synthesis of several pharmaceuticals, the physiological role of D-2-ABA in mammals is not well-defined and remains an area of active investigation.[1] It is classified as an "unnatural" amino acid, signifying it is not one of the 22 proteinogenic amino acids encoded by the genetic code.[2]

Core Physiological Interaction: Substrate for D-Amino Acid Oxidase (DAAO)

The most firmly established physiological role of D-2-aminobutyric acid is as a substrate for the FAD-containing enzyme D-amino acid oxidase (DAAO).[3][4][5] DAAO is a key enzyme in the metabolism of D-amino acids, catalyzing their oxidative deamination to the corresponding α-keto acids, ammonia, and hydrogen peroxide.[6][7][8]

Metabolic Pathway of D-2-Aminobutyric Acid via DAAO

While D-serine and D-alanine are considered the primary physiological substrates for DAAO in the mammalian central nervous system, the enzyme exhibits broad substrate specificity.[6][7] The kinetic parameters of D-2-aminobutyric acid with DAAO have been studied, confirming it as a viable substrate.[3][4] The physiological implications of this metabolism, however, are not fully elucidated. The production of hydrogen peroxide, a reactive oxygen species, suggests a potential role in localized oxidative stress or signaling.

Investigational and Postulated Physiological Roles

Direct evidence for the physiological significance of D-2-aminobutyric acid is limited. However, some studies and commercial data suggest potential biological activities, which warrant further investigation.

Potential Role in Glutathione (B108866) Homeostasis and Oxidative Stress

A study investigating the broader class of 2-aminobutyric acid (isomer not specified) found a link to glutathione homeostasis in the myocardium. The research suggested that 2-aminobutyric acid may increase intracellular glutathione levels and exert protective effects against oxidative stress.[9] Given that D-amino acid metabolism by DAAO produces hydrogen peroxide, a potential role for D-2-aminobutyric acid in the intricate balance of cellular redox state is an area ripe for exploration.

Other Postulated Activities

A commercial supplier, Biosynth, has attributed several biological activities to D-2-aminobutyric acid, including:

-

Antiplatelet agent: The potential to inhibit platelet aggregation.[10]

-

Matrix Metalloproteinase (MMP) inhibitor: The ability to block the activity of MMPs, a group of enzymes involved in the degradation of the extracellular matrix.[10]

-

Antioxidant: The capacity to protect cells from damage induced by radiation.[10]

It is critical to note that at the time of this writing, independent, peer-reviewed studies corroborating these specific activities for D-2-aminobutyric acid have not been prominently identified in the scientific literature. These claims should, therefore, be considered preliminary and require rigorous experimental validation.

Experimental Protocols and Methodologies

The study of D-2-aminobutyric acid and its physiological effects necessitates a range of experimental techniques.

Enzymatic Assays for D-Amino Acid Oxidase Activity

The interaction between D-2-aminobutyric acid and DAAO can be quantified using various enzymatic assays. A common method involves monitoring the production of hydrogen peroxide, a byproduct of the DAAO-catalyzed reaction.

Experimental Workflow: DAAO Activity Assay

Analytical Methods for Detection and Quantification

Accurate measurement of D-2-aminobutyric acid in biological matrices is crucial for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the chiral separation and sensitive detection of D-amino acids.[11][12][13][14]

General Protocol for D-Amino Acid Analysis by LC-MS:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are deproteinized, typically using a protein precipitation agent like acetonitrile.

-

Derivatization (Optional but common): To enhance chromatographic separation and detection sensitivity, amino acids are often derivatized with a chiral reagent.

-

Chromatographic Separation: The derivatized sample is injected onto a chiral HPLC column, which separates the D- and L-enantiomers.

-

Mass Spectrometric Detection: The eluted enantiomers are ionized and detected by a mass spectrometer, allowing for sensitive and specific quantification.

Quantitative Data Summary

Currently, there is a paucity of quantitative data in the public domain detailing the specific physiological effects of D-2-aminobutyric acid in vivo or in vitro. The majority of available quantitative information relates to its enzymatic kinetics with D-amino acid oxidase.

Table 1: Known Quantitative Parameters for D-2-Aminobutyric Acid

| Parameter | Value/Range | Organism/System | Reference |

| Enzymatic Kinetics with DAAO | |||

| Km (Michaelis constant) | Varies with conditions | Porcine Kidney DAAO | [4] |

| Vmax (Maximum reaction velocity) | Varies with conditions | Porcine Kidney DAAO | [4] |

Note: Specific Km and Vmax values are highly dependent on experimental conditions (pH, temperature, enzyme concentration) and are therefore presented as variable.

Future Directions and Conclusion

The physiological significance of D-2-aminobutyric acid remains a largely unexplored frontier in the field of D-amino acid biology. While its role as a substrate for D-amino acid oxidase is clear, its potential as a signaling molecule, a modulator of physiological processes, or a biomarker for disease is yet to be substantiated.

Future research should focus on:

-

Validating the postulated biological activities: Rigorous in vitro and in vivo studies are needed to confirm or refute the claims of antiplatelet, MMP inhibitory, and antioxidant effects.

-

Investigating potential signaling pathways: Receptor binding assays and cell-based signaling studies could uncover novel mechanisms of action.

-

Elucidating its metabolic fate and distribution: Pharmacokinetic and metabolomic studies will be crucial to understand its absorption, distribution, metabolism, and excretion in mammalian systems.

-

Exploring its role in pathophysiology: Investigating the levels of D-2-aminobutyric acid in various disease states could reveal its potential as a biomarker.

References

- 1. (-)-2-Aminobutyric acid | C4H9NO2 | CID 80283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Kinetics of primary interaction of D-amino acid oxidase with its substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The kinetic mechanism of D-amino acid oxidase with D-alpha-aminobutyrate as substrate. Effect of enzyme concentration on the kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology [jstage.jst.go.jp]

- 7. Distinctive Roles of D-Amino Acids in the Homochiral World: Chirality of Amino Acids Modulates Mammalian Physiology and Pathology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d‐amino acids: new functional insights - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. D-2-Aminobutyric acid | 2623-91-8 | FA09855 | Biosynth [biosynth.com]

- 11. mdpi.com [mdpi.com]

- 12. Chiral separations for d-amino acid analysis in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

The Dualism of Chirality: A Technical Guide to the Biosynthesis and Degradation of D-Amino Acids in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

For decades, D-amino acids were largely considered biological anomalies within mammals, with the L-enantiomers taking center stage in protein synthesis and cellular function. However, a growing body of evidence has firmly established the physiological significance of specific D-amino acids, particularly D-serine and D-aspartate, as crucial signaling molecules in the central nervous system.[1] Their roles as modulators of N-methyl-D-aspartate (NMDA) receptor activity place them at the heart of synaptic plasticity, learning, memory, and neuronal development.[2][3] Dysregulation of their delicate balance has been implicated in a range of neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and amyotrophic lateral sclerosis, making the enzymes that govern their synthesis and degradation prime targets for therapeutic intervention.[3][4][5]

This in-depth technical guide provides a comprehensive overview of the biosynthesis and degradation of D-amino acids in the brain. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visual representations of the core pathways.

I. Biosynthesis of D-Amino Acids in the Brain

The primary mechanism for the endogenous production of D-amino acids in the mammalian brain is through the action of racemase enzymes, which catalyze the conversion of L-amino acids to their D-enantiomers.

D-Serine Biosynthesis

The synthesis of D-serine is predominantly carried out by the enzyme serine racemase (SR) , a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme.[6] SR directly converts L-serine to D-serine.[6] While initially thought to be localized primarily in astrocytes, it is now understood that SR is also expressed in neurons, leading to a complex interplay between these cell types in regulating D-serine availability.[7]

The biosynthesis of the precursor, L-serine, is also a critical regulatory step. The enzyme 3-phosphoglycerate (B1209933) dehydrogenase (3-PGDH), which is involved in the synthesis of L-serine from glucose, is primarily localized in astrocytes. This has led to the "serine shuttle" hypothesis, where astrocytes synthesize and provide L-serine to neurons, which then use SR to produce D-serine.

D-Aspartate Biosynthesis

The biosynthesis of D-aspartate in the brain is less clearly defined than that of D-serine. While an aspartate racemase has been identified in some organisms, a distinct mammalian aspartate racemase has not yet been fully characterized.[8] However, studies have shown that serine racemase can also exhibit a low level of activity towards L-aspartate, converting it to D-aspartate, particularly in the hippocampus and prefrontal cortex.[3] This suggests that SR may be partially responsible for the synthesis of D-aspartate in the brain, although the existence of a primary, yet-to-be-identified aspartate racemase is strongly suspected.[8]

II. Degradation of D-Amino Acids in the Brain

The levels of D-amino acids are tightly controlled through enzymatic degradation, primarily by two flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO).

D-Serine Degradation

D-serine is degraded by D-amino acid oxidase (DAO) , a peroxisomal flavoenzyme that catalyzes the oxidative deamination of neutral D-amino acids.[4] This reaction converts D-serine into its corresponding α-keto acid (hydroxypyruvate), ammonia, and hydrogen peroxide.[9] DAO is predominantly found in the hindbrain and cerebellum, with lower levels in the forebrain.[10] Its localization is mainly astrocytic, particularly in Bergmann glia of the cerebellum.[7]

Interestingly, serine racemase itself can also contribute to the degradation of D-serine through a β-elimination reaction, which produces pyruvate (B1213749) and ammonia.[10] This dual function of SR in both synthesis and degradation adds another layer of complexity to the regulation of D-serine levels.

D-Aspartate Degradation

D-aspartate is specifically degraded by D-aspartate oxidase (DDO) , another peroxisomal flavoenzyme.[8] DDO catalyzes the oxidative deamination of acidic D-amino acids, converting D-aspartate to oxaloacetate, ammonia, and hydrogen peroxide.[8] The expression of DDO is low during embryonic development, which correlates with the high levels of D-aspartate observed in the developing brain.[1] Postnatally, DDO expression increases, leading to a significant reduction in D-aspartate concentrations in the adult brain.[11] The regulation of DDO expression is thought to be a key factor in controlling D-aspartate signaling during neurodevelopment.[12]

III. Quantitative Data on D-Amino Acids and Their Metabolizing Enzymes

The following tables summarize key quantitative data related to D-amino acid concentrations in different brain regions and the kinetic properties of the enzymes involved in their metabolism.

Table 1: Concentrations of D-Serine and D-Aspartate in Rodent Brain Regions

| Brain Region | D-Serine (nmol/g tissue) | D-Aspartate (nmol/g tissue) | Reference |

| Cortex | 150 - 350 | 30 - 80 | [13][14] |

| Hippocampus | 200 - 450 | 40 - 100 | [13][14] |

| Cerebellum | 50 - 150 | 10 - 30 | [15] |

| Striatum | 100 - 300 | 20 - 60 | [3] |

Note: Values are approximate and can vary based on the specific strain, age, and analytical method used.

Table 2: Kinetic Parameters of Key Enzymes in D-Amino Acid Metabolism

| Enzyme | Substrate | Km (mM) | Vmax (µmol/mg/h) | Reference |

| Serine Racemase (rat) | L-Serine | ~10 | ~5 | [12] |

| Serine Racemase (rat) | D-Serine | ~60 | ~22 | [12] |

| D-Amino Acid Oxidase (human) | D-Serine | 1.0 - 1.7 | - | [16][17] |

| D-Amino Acid Oxidase (human) | D-Alanine | 1.0 - 7.0 | - | [16] |

| D-Aspartate Oxidase (beef kidney) | D-Aspartate | 2.2 | 11.1 s-1 (turnover number) | [18] |

| D-Aspartate Oxidase (human) | D-Aspartate | 1.05 - 7.2 | kcat: 45.8 - 229 s-1 | [19] |

Note: Kinetic parameters can vary significantly depending on the species, purification method, and assay conditions.

IV. Experimental Protocols

This section provides detailed methodologies for the quantification of D-amino acids and the measurement of key enzyme activities.

Quantification of D-Amino Acids by High-Performance Liquid Chromatography (HPLC)

Principle: This method involves the pre-column derivatization of amino acids with a chiral reagent, followed by separation and quantification using reverse-phase HPLC with fluorescence or UV detection.

Materials:

-

Brain tissue sample

-

Perchloric acid (PCA)

-

Internal standard (e.g., L-homocysteic acid)

-

Derivatizing reagent (e.g., Nα-(5-fluoro-2,4-dinitrophenyl)-L-alaninamide - FDAA)

-

HPLC system with a C18 column and a fluorescence or UV detector

-

Mobile phases (e.g., acetonitrile (B52724) and sodium acetate (B1210297) buffer)

Protocol:

-

Tissue Homogenization: Homogenize the brain tissue sample in ice-cold 0.4 M PCA.

-

Deproteinization: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

-

Neutralization: Neutralize the supernatant with 2 M potassium carbonate.

-

Derivatization: Mix an aliquot of the neutralized supernatant with the internal standard and the FDAA derivatizing reagent. Incubate at 60°C for 1 hour.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system. Separate the diastereomeric derivatives using a gradient elution.

-

Quantification: Detect the derivatives by fluorescence (Ex: 340 nm, Em: 450 nm) or UV (340 nm). Calculate the concentration of D-amino acids by comparing the peak areas to a standard curve.[20][21]

Serine Racemase Activity Assay

Principle: This assay measures the conversion of L-serine to D-serine. The produced D-serine is then quantified using a D-amino acid oxidase (DAO)-coupled reaction that generates a fluorescent or colorimetric signal.

Materials:

-

Brain tissue homogenate or purified enzyme

-

L-serine

-

Pyridoxal 5'-phosphate (PLP)

-

D-amino acid oxidase (DAO)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or another suitable HRP substrate)

-

Reaction buffer (e.g., Tris-HCl)

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the brain tissue homogenate, L-serine, and PLP in the reaction buffer.

-

Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).

-

Termination: Stop the reaction by adding a strong acid (e.g., trichloroacetic acid).

-

Detection: Neutralize the sample and add DAO, HRP, and Amplex Red. The DAO will oxidize the newly formed D-serine, producing hydrogen peroxide. HRP will then use the hydrogen peroxide to oxidize Amplex Red, generating a fluorescent product (resorufin).

-

Measurement: Measure the fluorescence at an excitation of ~530-560 nm and an emission of ~590 nm.

-

Calculation: Calculate the serine racemase activity based on a D-serine standard curve.[6][22]

D-Amino Acid Oxidase (DAO) Activity Assay

Principle: This assay measures the production of hydrogen peroxide resulting from the oxidative deamination of a D-amino acid substrate by DAO.

Materials:

-

Brain tissue homogenate or purified enzyme

-

D-amino acid substrate (e.g., D-serine, D-alanine)

-

Horseradish peroxidase (HRP)

-

o-dianisidine or another suitable chromogenic HRP substrate

-

Reaction buffer (e.g., sodium pyrophosphate buffer)

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the brain tissue homogenate, the D-amino acid substrate, HRP, and o-dianisidine in the reaction buffer.

-

Initiation: Start the reaction by adding the substrate.

-

Measurement: Monitor the increase in absorbance at 460 nm (for o-dianisidine) over time using a spectrophotometer.

-

Calculation: Calculate the DAO activity using the molar extinction coefficient of the oxidized chromogen.[9][16][20]

D-Aspartate Oxidase (DDO) Activity Assay

Principle: Similar to the DAO assay, this method measures the hydrogen peroxide produced from the oxidative deamination of D-aspartate by DDO.

Materials:

-

Brain tissue homogenate or purified enzyme

-

D-aspartate

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent

-

Reaction buffer (e.g., sodium pyrophosphate buffer)

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing the brain tissue homogenate, D-aspartate, HRP, and Amplex Red in the reaction buffer.

-

Initiation: Start the reaction by adding the D-aspartate substrate.

-

Measurement: Monitor the increase in fluorescence (Ex: ~530-560 nm, Em: ~590 nm) over time using a fluorometer.

-

Calculation: Calculate the DDO activity based on a hydrogen peroxide standard curve.[16][23]

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key metabolic and signaling pathways, as well as a typical experimental workflow for D-amino acid analysis.

Caption: D-Serine metabolism and its role in NMDA receptor signaling.

Caption: Biosynthesis and degradation pathways of D-Aspartate.

Caption: General experimental workflow for D-amino acid analysis.

VI. Conclusion and Future Directions

The study of D-amino acids in the brain has unveiled a fascinating layer of complexity in neurotransmission and neuromodulation. The intricate regulation of D-serine and D-aspartate levels through their biosynthetic and degradative pathways highlights their importance in maintaining synaptic homeostasis. For drug development professionals, the enzymes serine racemase, D-amino acid oxidase, and D-aspartate oxidase represent highly attractive targets for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Future research should focus on several key areas:

-

Elucidation of the D-aspartate biosynthesis pathway: The definitive identification of a mammalian aspartate racemase is a critical next step.

-

Development of more specific and potent enzyme inhibitors and modulators: This will be crucial for dissecting the precise roles of D-amino acids and for therapeutic applications.

-

Advanced in vivo imaging techniques: Methods to visualize and quantify D-amino acid dynamics in real-time in the living brain will provide invaluable insights into their physiological and pathological roles.

-

Translational studies: Further investigation into the alteration of D-amino acid metabolism in human patients with various neurological disorders is essential to validate these pathways as therapeutic targets.

By continuing to explore the "other side" of amino acid chirality, the scientific community is poised to uncover new and exciting avenues for understanding brain function and for developing innovative treatments for debilitating brain diseases.

References

- 1. Free D-aspartate and D-serine in the mammalian brain and periphery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | The Emerging Role of Altered d-Aspartate Metabolism in Schizophrenia: New Insights From Preclinical Models and Human Studies [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. The Role of D-Serine and D-Aspartate in the Pathogenesis and Therapy of Treatment-Resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eurekaselect.com [eurekaselect.com]

- 6. pnas.org [pnas.org]

- 7. d-Amino acid oxidase and serine racemase in human brain: normal distribution and altered expression in schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. On the regulation of human D-aspartate oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. frontiersin.org [frontiersin.org]

- 10. Factors regulating serine racemase and D-amino acid oxidase expression in the mouse striatum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Human D-aspartate Oxidase: A Key Player in D-aspartate Metabolism [frontiersin.org]

- 12. mdpi.com [mdpi.com]

- 13. D-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. d-Amino Acid Levels in Perfused Mouse Brain Tissue and Blood: A Comparative Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Assays of D-amino acid oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amino Acid Analysis, Cerebral Spinal Fluid (CSF) | Genetic Testing Labs | IU School of Medicine [medicine.iu.edu]

- 18. D‐Aspartate treatment attenuates myelin damage and stimulates myelin repair | EMBO Molecular Medicine [link.springer.com]

- 19. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Quantification of Amino Acid Neurotransmitters in Cerebrospinal Fluid of Patients with Neurocysticercosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

D(-)-2-Aminobutyric Acid: A Potential Biomarker in the Complex Landscape of Neurological Disorders

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D(-)-2-Aminobutyric acid (D-2-ABA), a stereoisomer of the aminobutyric acid family, is emerging from the shadows of its more prominent counterparts, such as γ-aminobutyric acid (GABA), as a potential, yet underexplored, biomarker in the realm of neurological disorders. While research has extensively focused on the roles of D-serine and D-aspartate in N-methyl-D-aspartate (NMDA) receptor modulation and the ubiquitous inhibitory function of GABA, the specific contribution of D-2-ABA to the pathophysiology of conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia remains an area of active investigation. This technical guide synthesizes the current understanding of D-2-ABA, detailing its metabolic pathways, potential signaling mechanisms, and the analytical methodologies required for its precise quantification in biological matrices. We present available quantitative data, albeit limited, and provide detailed experimental protocols to facilitate further research into the diagnostic and therapeutic potential of this intriguing molecule.

Introduction

The delicate balance of excitatory and inhibitory neurotransmission is fundamental to proper central nervous system (CNS) function. Disruptions in this equilibrium are a hallmark of numerous neurological and psychiatric disorders. While glutamate (B1630785) and GABA are the primary mediators of excitation and inhibition, respectively, a growing body of evidence highlights the modulatory roles of other neuroactive molecules, including D-amino acids.[1]

D-amino acids, once thought to be exclusive to bacteria, are now recognized as endogenous components of the mammalian brain, where they participate in critical physiological processes.[1] D-serine, a co-agonist of the NMDA receptor, is the most studied of these, with established links to schizophrenia and Alzheimer's disease.[1][2] this compound, a less-studied D-amino acid, is primarily known as a substrate for the enzyme D-amino acid oxidase (DAAO), an enzyme also implicated in the pathophysiology of schizophrenia through its regulation of D-serine levels.[2]

This guide explores the hypothesis that D-2-ABA may serve as a valuable biomarker for neurological disorders, either as a direct participant in neuropathological processes or as an indirect indicator of metabolic dysregulation.

The Biochemistry of this compound

Metabolic Pathways

The primary metabolic pathway for D-2-ABA in the CNS involves its degradation by D-amino acid oxidase (DAAO). DAAO is a flavoenzyme that catalyzes the oxidative deamination of various D-amino acids, converting them into their corresponding α-keto acids.[2] In the case of D-2-ABA, this reaction yields α-ketobutyrate, ammonia, and hydrogen peroxide.

The activity of DAAO is of particular interest in neurological disorders. Increased DAAO activity has been reported in the post-mortem brains of individuals with schizophrenia, suggesting a potential mechanism for altered D-amino acid levels in this condition.[2]

The synthesis of D-2-ABA in the mammalian brain is less clear. It may be derived from dietary sources or potentially synthesized from L-2-aminobutyric acid by an undiscovered racemase. Furthermore, the gut microbiome is a significant source of various D-amino acids, and alterations in gut microbiota composition could influence systemic and potentially central levels of D-2-ABA.[3]

Potential Signaling Mechanisms

The direct signaling roles of D-2-ABA are not yet well-defined. However, several potential mechanisms can be postulated based on its structural similarity to other neuroactive molecules.

-

Modulation of GABAergic Neurotransmission: As an isomer of GABA, D-2-ABA might interact with GABA receptors or transporters. While direct binding studies are limited, the structural resemblance suggests a possibility of competitive or allosteric modulation of GABAergic signaling.

-

Interaction with NMDA Receptors: While D-serine and D-aspartate are known modulators of the NMDA receptor, the role of D-2-ABA at this receptor complex is not established. Further investigation is required to determine if it can act as an agonist, antagonist, or allosteric modulator.[4]

-

Neurotoxic or Neuroprotective Effects: The neurotoxicity of the related compound L-2,4-diaminobutyric acid has been documented.[5] It is plausible that D-2-ABA could also exert neurotoxic or, conversely, neuroprotective effects under certain pathological conditions.

This compound in Neurological Disorders: Quantitative Data

Direct quantitative data for this compound in major neurological disorders is scarce. Most studies have focused on the more abundant GABA or the well-established NMDA receptor--acting D-amino acids. However, some studies on related aminobutyric acid isomers provide valuable insights.

A significant negative correlation has been observed between the Mini-Mental State Examination (MMST) score and the concentration of alpha-aminobutyric acid in the cerebrospinal fluid (CSF) of patients with dementia of the Alzheimer type and multi-infarct dementia.[6] This finding suggests that altered metabolism of aminobutyric acid isomers may be associated with cognitive decline.

| Biomarker | Neurological Disorder | Matrix | Observation | Reference |

| alpha-Aminobutyric acid | Dementia of the Alzheimer Type & Multi-infarct Dementia | CSF | Significant negative correlation with MMST score. | [6] |

| GABA | Alzheimer's Disease | CSF | Significantly reduced levels in patients with senile dementia of the Alzheimer's type. | [7] |

| GABA | Parkinson's Disease | Plasma | Elevated levels in the postural instability/gait difficulty (PIGD) subtype. | |

| D-Serine | Schizophrenia | Serum | Reduced levels in both drug-naïve and treated patients. | [2] |

| D-Aspartate | Schizophrenia | Serum | Reduced levels in both drug-naïve and treated patients. | [2] |

Table 1: Alterations of Aminobutyric Acid Isomers and Related D-Amino Acids in Neurological Disorders.

Experimental Protocols

The accurate quantification of this compound in biological samples is challenging due to its low endogenous concentrations and the presence of its more abundant stereoisomer, L-2-aminobutyric acid, as well as other structural isomers. Chiral separation techniques are therefore essential.

Sample Collection and Preparation

-

Cerebrospinal Fluid (CSF): CSF should be collected by lumbar puncture into polypropylene (B1209903) tubes. To minimize enzymatic degradation, samples should be immediately placed on ice and centrifuged to remove any cellular debris. The supernatant should be aliquoted and stored at -80°C until analysis.

-

Plasma/Serum: Blood should be collected in appropriate anticoagulant tubes (e.g., EDTA for plasma) or serum separator tubes. Plasma or serum should be separated by centrifugation within one hour of collection and stored at -80°C.

-

Brain Tissue: Post-mortem brain tissue should be rapidly dissected, snap-frozen in liquid nitrogen, and stored at -80°C.

Chiral Derivatization

To enable chiral separation and enhance detection sensitivity, D-2-ABA and other amino acids in the sample are typically derivatized with a chiral reagent. A common approach involves the use of Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) or similar reagents.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of amino acids.

-

Chromatographic Separation: A reversed-phase C18 column is commonly used for the separation of the derivatized amino acids. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is typically employed.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for the derivatized D-2-ABA and a stable isotope-labeled internal standard (e.g., D-2-ABA-d3) are monitored for quantification.

Protocol: Chiral LC-MS/MS for D-2-Aminobutyric Acid

-

Sample Preparation:

-

Thaw frozen samples on ice.

-

To 100 µL of sample (CSF, plasma, or tissue homogenate), add 400 µL of ice-cold acetonitrile containing the internal standard.

-

Vortex for 1 minute and incubate at -20°C for 20 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

-

Derivatization:

-

Reconstitute the dried extract in 50 µL of 100 mM borate (B1201080) buffer (pH 8.0).

-

Add 50 µL of a 1% solution of FDAA in acetone.

-

Incubate at 40°C for 1 hour.

-

Add 10 µL of 2 M HCl to stop the reaction.

-

-

LC-MS/MS Analysis:

-

Inject an appropriate volume (e.g., 5-10 µL) of the derivatized sample onto the LC-MS/MS system.

-

Use a validated chromatographic method to separate the diastereomeric derivatives.

-

Monitor the specific MRM transitions for D-2-ABA and its internal standard.

-

Quantify the concentration of D-2-ABA by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of D-2-ABA standards.

-

Signaling Pathways and Logical Relationships

The potential involvement of D-2-ABA in neurological disorders is likely intertwined with the broader GABAergic and glutamatergic systems, as well as the metabolic activity of DAAO.

Conclusion and Future Directions

This compound represents a compelling but understudied molecule in the context of neurological disorders. Its position as a substrate for DAAO, an enzyme linked to schizophrenia, and its structural similarity to GABA, suggest that fluctuations in its levels could reflect or contribute to the neuropathological processes underlying various CNS diseases. The limited quantitative data available, particularly the correlation between alpha-aminobutyric acid and cognitive decline in dementia, underscores the urgent need for more targeted research.

Future investigations should focus on:

-

Developing and validating robust, high-throughput chiral analytical methods for the routine quantification of D-2-ABA in large clinical cohorts.

-

Conducting comprehensive metabolomic studies to measure D-2-ABA levels in the CSF, plasma, and brain tissue of patients with Alzheimer's disease, Parkinson's disease, schizophrenia, and other neurological disorders.

-

Elucidating the specific signaling roles of D-2-ABA by investigating its interactions with GABAergic and glutamatergic receptors and transporters.

-

Exploring the contribution of the gut microbiome to systemic and central D-2-ABA levels and its implications for the gut-brain axis in neurological health and disease.

By addressing these key research questions, the scientific community can unlock the full potential of this compound as a novel biomarker for the diagnosis, prognosis, and therapeutic monitoring of a range of debilitating neurological disorders.

References

- 1. Advances in D-Amino Acids in Neurological Research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Impact of D-Amino Acids in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMDA receptor activation enhances inhibitory GABAergic transmission onto hippocampal pyramidal neurons via presynaptic and postsynaptic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The 'neurotoxicity' of L-2,4-diaminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amino acid concentration in dementia of the Alzheimer type and multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gamma-aminobutyric acid and homovanillic acid concentration in the CSF of patients with senile dementia of Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

The Solubility Profile of D(-)-2-Aminobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of D(-)-2-Aminobutyric acid in various solvents. The information contained herein is intended to support research, development, and formulation activities by providing key physicochemical data and standardized experimental methodologies.

Introduction to this compound

This compound, an unnatural alpha-amino acid, serves as a crucial building block in the synthesis of various pharmaceutical compounds and peptidomimetics. Its molecular structure, featuring a chiral center and an ethyl side chain, dictates its physicochemical properties, including its solubility, which is a critical parameter for its application in drug design, synthesis, and formulation. Understanding the solubility of this compound in different solvent systems is fundamental for process optimization, ensuring efficient reaction kinetics, and developing stable formulations.

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data, providing a comparative reference for solvent selection. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent | Solubility | Method | Notes |

| Water | 278 mg/mL[1] | Experimental | - |

| Water | 100 mg/mL[2] | Experimental | Requires ultrasonic agitation for dissolution[2]. |

| Water | 21 mg/mL[3] | Experimental | - |

| Water (cold) | 210 g/L (for DL-2-Aminobutyric acid) | Not specified | Data for the racemic mixture may differ from the D-enantiomer. |

| Phosphate-Buffered Saline (PBS) | 50 mg/mL[4] | Experimental | - |

| Dimethyl Sulfoxide (DMSO) | Insoluble or slightly soluble[2][3][5] | Experimental | Fresh, anhydrous DMSO is recommended as absorbed moisture can reduce solubility[3]. |

| Alcohol (general) | Poorly soluble | Not specified | General observation for the racemic mixture. |

| Oils | Insoluble | Not specified | General observation for the racemic mixture. |

Note: Discrepancies in reported aqueous solubility values may arise from variations in experimental conditions such as temperature and pH.

Experimental Protocols for Solubility Determination

Accurate and reproducible determination of solubility is paramount. The following sections detail two common and reliable methods for quantifying the solubility of amino acids like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound in a specific solvent.

Principle: A saturated solution is prepared by equilibrating an excess amount of the solute with the solvent. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.

-